![molecular formula C20H18ClFN2O3 B2533457 6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one CAS No. 849142-33-2](/img/structure/B2533457.png)
6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one is a useful research compound. Its molecular formula is C20H18ClFN2O3 and its molecular weight is 388.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Agents
A study by Ostrowska et al. (2023) on new piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, closely related to the chemical structure , investigated their affinity for serotonin 5-HT1A and 5-HT2A receptors. This research suggests potential applications of such compounds in the modulation of serotonin receptors, which could have implications for the treatment of various neurological and psychiatric disorders (Ostrowska et al., 2023).
Luminescent Properties and Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of novel piperazine substituted naphthalimide model compounds. This research highlights the potential application of similar structures in the field of photophysics and materials science, especially for sensors and optoelectronic devices (Gan et al., 2003).
Metabolism Studies
Research by Lavrijsen et al. (1992) on the metabolism of flunarizine, a compound with a similar piperazine structure, in rats, dogs, and humans provides insights into the metabolic pathways of such compounds. This is crucial for understanding the pharmacokinetics and interactions of potential drugs within biological systems (Lavrijsen et al., 1992).
Fe-Catalyzed Synthesis
Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of flunarizine, highlighting the importance of efficient synthetic methods for such compounds. This research is relevant for the large-scale production and potential pharmaceutical applications of compounds containing the piperazine structure (Shakhmaev et al., 2016).
Anticonvulsant Activity
A study by Aytemir et al. (2010) on new kojic acid derivatives, including piperazine derivatives, investigated their potential as anticonvulsant compounds. This suggests possible therapeutic applications for neurological disorders like epilepsy (Aytemir et al., 2010).
Antimicrobial Activity
Research into the synthesis and antimicrobial activities of various derivatives of quinolone by Patel et al. (2007), including piperazine derivatives, indicates potential applications in combating bacterial infections (Patel et al., 2007).
Properties
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c21-15-10-14-13(9-20(26)27-19(14)11-18(15)25)12-23-5-7-24(8-6-23)17-4-2-1-3-16(17)22/h1-4,9-11,25H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWQYKORDZZMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2533375.png)
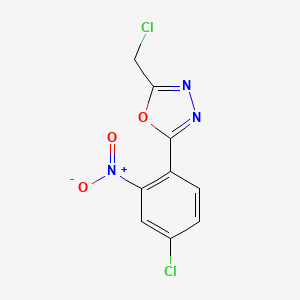
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2533380.png)
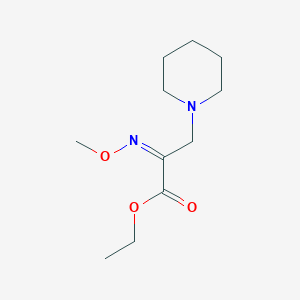
![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)
![(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2533383.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533384.png)

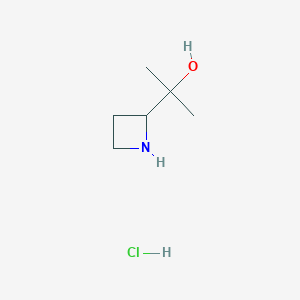
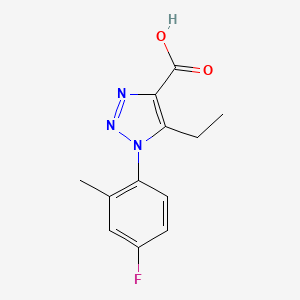
![(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one](/img/structure/B2533392.png)
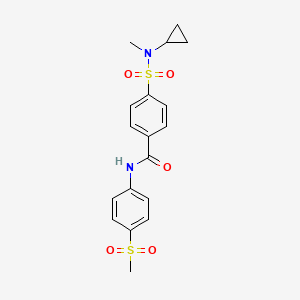
![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)
